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Compound of Interest

Compound Name: Tetradecylphosphocholine

Cat. No.: B1204420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the micellar characteristics of

Tetradecylphosphocholine (TPC), also known as 1-tetradecanoyl-sn-glycero-3-

phosphocholine or myristoyl lysophosphatidylcholine. TPC is a zwitterionic surfactant that has

garnered significant interest in biomedical research and drug delivery due to its biocompatibility

and ability to form well-defined micelles, which can encapsulate hydrophobic therapeutic

agents. This document details the available data on the micelle size and aggregation number of

TPC and its analogs, outlines the key experimental protocols for their determination, and

presents a logical workflow for micelle characterization.

Quantitative Data on Micellar Properties
The precise micelle size and aggregation number of Tetradecylphosphocholine can vary

depending on experimental conditions such as concentration, temperature, and the ionic

strength of the solution. While direct, primary experimental data for TPC is limited in the readily

available literature, molecular dynamics simulations and data from homologous

lysophosphatidylcholines provide valuable insights.

Table 1: Aggregation Number of Tetradecylphosphocholine Micelles
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Aggregation Number
(N_agg)

Method Source

90 or 108 Not Specified

Secondary source citing

unpublished or difficult-to-

locate primary data.

Note: The aggregation numbers of 90 and 108 for Tetradecylphosphocholine are cited in a

molecular dynamics study, which references other works. Extensive efforts to locate the

primary source data for these specific values were unsuccessful. These values should be

considered as reported estimates.

For comparison, experimentally determined values for Dodecylphosphocholine (C12PC), a

shorter-chain analog, are well-documented and can provide a reasonable approximation for the

behavior of TPC.

Table 2: Micelle Size and Aggregation Number of Dodecylphosphocholine (C12PC) Micelles
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Parameter Value Method Concentration Reference

Aggregation

Number (N_agg)
57 ± 5

Small-Angle

Neutron

Scattering

(SANS)

10 mM [1]

Core Radius 16.9 ± 0.5 Å

Small-Angle

Neutron

Scattering

(SANS)

10 mM [1]

Shell Thickness 10.2 ± 2.0 Å

Small-Angle

Neutron

Scattering

(SANS)

10 mM [1]

Total Radius 27.1 ± 2.0 Å

Small-Angle

Neutron

Scattering

(SANS)

10 mM [1]

Hydrodynamic

Diameter

Broadly

consistent with

SANS data

Dynamic Light

Scattering (DLS)
Not Specified [1]

Experimental Protocols for Micelle Characterization
The determination of micelle size and aggregation number relies on a suite of sophisticated

analytical techniques. Below are detailed methodologies for the most common approaches.

Dynamic Light Scattering (DLS) for Micelle Size
Determination
Dynamic Light Scattering is a non-invasive technique ideal for determining the hydrodynamic

size of micelles in solution.

Methodology:
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Sample Preparation: Prepare a series of Tetradecylphosphocholine solutions in a suitable

buffer (e.g., phosphate-buffered saline, PBS) at concentrations above its critical micelle

concentration (CMC), which is approximately 0.12 mM.[2] Filter the solutions through a 0.22

µm syringe filter to remove any dust or large aggregates.

Instrument Setup: Use a DLS instrument equipped with a laser light source. Set the

scattering angle (commonly 90° or 173° for backscatter detection). Equilibrate the sample

cell at the desired temperature.

Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of

scattered light, which are caused by the Brownian motion of the micelles. These fluctuations

are analyzed using a correlator to generate an autocorrelation function.

Data Analysis: The autocorrelation function is then used to calculate the translational

diffusion coefficient (D) of the micelles. The hydrodynamic radius (R_h) is subsequently

determined using the Stokes-Einstein equation:

R_h = k_B * T / (6 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of

the solvent. The diameter is simply 2 * R_h.

Small-Angle Neutron Scattering (SANS) for Micelle
Structure and Aggregation Number
SANS is a powerful technique that provides detailed information about the size, shape, and

internal structure of micelles.

Methodology:

Contrast Variation: To enhance the scattering contrast between the micelles and the solvent,

experiments are typically performed in deuterium oxide (D₂O). Selective deuteration of the

alkyl chains or the headgroups of the surfactant can provide further structural details.

Sample Preparation: Prepare solutions of Tetradecylphosphocholine in D₂O at various

concentrations above the CMC.
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SANS Measurement: The sample is placed in a quartz cell and exposed to a monochromatic

neutron beam. The scattered neutrons are detected by a 2D detector at a range of scattering

angles. The scattering intensity, I(q), is measured as a function of the scattering vector, q,

where q = (4π/λ)sin(θ/2), with λ being the neutron wavelength and θ the scattering angle.

Data Analysis: The scattering data is analyzed by fitting it to a mathematical model that

describes the shape and structure of the micelles. A common model for spherical micelles is

the core-shell model, which can provide dimensions for the hydrophobic core and the

hydrated hydrophilic shell. The aggregation number (N_agg) can be calculated from the

forward scattering intensity (I(0)), the scattering length densities of the components, and the

molecular volume of the surfactant.

Fluorescence Quenching for Aggregation Number
Determination
Fluorescence quenching is a widely used method to determine the aggregation number of

micelles.[3] It relies on the quenching of a fluorescent probe by a quencher molecule that are

both partitioned within the micelles.

Methodology:

Reagent Selection:

Fluorophore (Probe): A hydrophobic fluorescent molecule that preferentially partitions into

the micelle core (e.g., pyrene).

Quencher: A molecule that can quench the fluorescence of the probe and also partitions

into the micelle (e.g., cetylpyridinium chloride or a hydrophobic nitroxide spin label).

Sample Preparation:

Prepare a stock solution of the fluorophore in a volatile organic solvent.

Prepare a series of aqueous solutions of Tetradecylphosphocholine at a concentration

significantly above its CMC.
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Add a small aliquot of the fluorophore stock solution to each surfactant solution and allow

the solvent to evaporate, ensuring the probe is incorporated into the micelles.

Prepare a stock solution of the quencher.

Fluorescence Measurements:

Measure the steady-state fluorescence intensity of the probe in the micellar solutions in

the absence of the quencher (I₀).

Titrate the micellar solutions with increasing concentrations of the quencher and measure

the fluorescence intensity (I) at each quencher concentration.

Data Analysis: The aggregation number (N_agg) can be determined using the following

equation, which is derived from Poisson statistics of the quencher distribution among the

micelles:

ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N_agg

A plot of ln(I₀ / I) versus the quencher concentration should yield a straight line, and the

aggregation number can be calculated from the slope.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of

Tetradecylphosphocholine micelles.
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Workflow for Tetradecylphosphocholine Micelle Characterization.

This guide provides a foundational understanding of the micellar properties of

Tetradecylphosphocholine and the experimental approaches for their characterization. For

researchers and drug development professionals, a thorough understanding of these

properties is crucial for the rational design of effective drug delivery systems. It is
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recommended to perform these characterizations under the specific conditions relevant to the

intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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